2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a sulfanyl-linked acetamide moiety and a pyridin-4-yl substituent on the triazole ring. The structure features a 4-allyl group on the triazole core and a 2,6-dimethylphenyl acetamide side chain. Such derivatives are typically synthesized via alkylation of triazole thiones followed by functionalization of the acetamide group, as seen in analogous syntheses of related compounds .
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-17(26)22-18-14(2)6-5-7-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26) |
InChI Key |
WPIFYDLOTZSDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and alkyl halides. The reaction conditions typically involve moderate temperatures (25-100°C) and the use of solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced triazole derivatives or amines.
Scientific Research Applications
2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differentiating features are outlined below:
Key Observations:
- Pyridine vs. Furan: The pyridin-4-yl group in the target compound offers greater basicity and hydrogen-bonding capacity compared to the furan-2-yl group in analogs. This may enhance receptor binding or solubility in polar solvents .
- Substituent Effects: The 2,6-dimethylphenyl group in the target compound provides steric hindrance and increased lipophilicity compared to brominated or non-halogenated aryl groups in analogs. This could influence metabolic stability and membrane permeability.
Physicochemical Properties and Computational Analysis
- Molecular Weight: The target compound (407.47 g/mol) falls within the acceptable range for drug-like molecules, contrasting with the brominated analog (523.24 g/mol), which may face challenges in bioavailability due to higher molecular weight .
- LogP (Estimated): The dimethylphenyl group likely increases logP compared to furan-based analogs, suggesting improved lipid solubility but reduced aqueous solubility.
Biological Activity
The compound 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its pharmacological potential.
Chemical Structure and Synthesis
The chemical structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the allyl group and a pyridine moiety contributes to its unique properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the allyl and acetamide functionalities.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S |
| Molecular Weight | 286.39 g/mol |
| Functional Groups | Triazole, Pyridine, Acetamide |
| Synthesis Method | Multi-step organic synthesis |
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
In a study conducted by Yuksektepe Ataol et al. (2014), the compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. The presence of the pyridine and triazole moieties is believed to enhance its cytotoxic effects.
Research Findings
In vitro studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 18 |
| A549 (lung cancer) | 15 |
These findings suggest that the compound may interfere with cellular processes essential for cancer cell survival.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial growth and tumor progression. The triazole moiety is known to interact with enzyme targets such as fungal cytochrome P450 enzymes, leading to disrupted cell membrane synthesis in microbes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the triazole and pyridine rings can significantly affect biological activity. For example:
- Allyl Group : Enhances antimicrobial activity.
- Pyridine Moiety : Essential for cytotoxic effects against cancer cells.
- Acetamide Group : Contributes to overall stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
